2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride
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Overview
Description
2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride is a chemical compound with a complex structure that includes a phenol group, a pyrazole ring, and a fluoroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride typically involves multiple steps, including the formation of the pyrazole ring, introduction of the fluoroethyl group, and subsequent functionalization to attach the phenol group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution of the fluoroethyl group can result in various substituted derivatives .
Scientific Research Applications
2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol
- 2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrobromide
Uniqueness
Compared to similar compounds, 2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H17ClFN3O |
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Molecular Weight |
285.74 g/mol |
IUPAC Name |
2-[[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H16FN3O.ClH/c1-10-12(9-17(16-10)7-6-14)15-8-11-4-2-3-5-13(11)18;/h2-5,9,15,18H,6-8H2,1H3;1H |
InChI Key |
CYJZRULLHNTRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2O)CCF.Cl |
Origin of Product |
United States |
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